molecular formula C9H17N3O3 B12660475 Einecs 225-508-1 CAS No. 4889-40-1

Einecs 225-508-1

Cat. No.: B12660475
CAS No.: 4889-40-1
M. Wt: 215.25 g/mol
InChI Key: UGJLDBAVVGLTBT-DFWYDOINSA-N
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Description

EINECS 225-508-1 corresponds to 2,3-Dichloro-5-nitrobenzoic acid (CAS 22509-50-8), a chlorinated aromatic compound with the molecular formula C₇H₃Cl₂NO₄ and a molecular weight of 236.01 g/mol . This compound is characterized by a benzoic acid backbone substituted with two chlorine atoms at positions 2 and 3, and a nitro group (-NO₂) at position 3. Its InChI Key (UCVGAAAMGILBOD-UHFFFAOYSA-N) and PubChem ID (22571938) provide unique identifiers for chemical databases .

Properties

CAS No.

4889-40-1

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;piperazine

InChI

InChI=1S/C5H7NO3.C4H10N2/c7-4-2-1-3(6-4)5(8)9;1-2-6-4-3-5-1/h3H,1-2H2,(H,6,7)(H,8,9);5-6H,1-4H2/t3-;/m0./s1

InChI Key

UGJLDBAVVGLTBT-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CNCCN1

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CNCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction is carried out in specially designed nitration reactors that can handle the exothermic nature of the reactions. The final product is purified through washing and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are often used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.

    Reduction: Aminodinitrotoluenes and other reduced forms of the compound.

    Substitution: Various substituted nitrotoluenes depending on the reagents used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive material for studying detonation and explosive properties.

    Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene.

    Medicine: Limited use in medical research due to its toxic and explosive nature.

    Industry: Widely used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Compounds

EINECS 225-508-1 shares high structural similarity with other chloro-nitrobenzoic acid derivatives. These compounds are distinguished by variations in substituent positions, additional functional groups, or metal complexes. Below is a comparative analysis based on data from chemical databases and similarity metrics:

Table 1: Structural and Physical Properties of this compound and Analogues
Compound Name CAS/EINECS Molecular Formula Molecular Weight (g/mol) Similarity Index (Tanimoto) Key Features
2,3-Dichloro-5-nitrobenzoic acid 22509-50-8 C₇H₃Cl₂NO₄ 236.01 Reference Two Cl, one NO₂ on benzoic acid
2-Chloro-3-methyl-5-nitrobenzoic acid 2516-96-3 C₈H₅ClNO₄ 226.58 0.96 Methyl group at position 3
Sodium 2-chloro-5-nitrobenzoate 5447-40-5 C₇H₃ClNNaO₄ 231.55 0.95 Sodium salt form; enhanced solubility
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.87 Boronic acid group; Br substitution

Notes:

  • Similarity Index : Calculated using PubChem 2D fingerprints, with ≥70% similarity considered significant for analog classification .
  • Functional Differences : Sodium salts (e.g., 5447-40-5) improve aqueous solubility, while boronic acids (e.g., 1046861-20-4) enable Suzuki-Miyaura coupling reactions .

Pharmacological and Toxicological Profiles

  • Proper handling and disposal protocols are critical .

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